molecular formula C20H25NO4 B162433 14-Ethoxymetopon CAS No. 131575-04-7

14-Ethoxymetopon

Cat. No. B162433
M. Wt: 343.4 g/mol
InChI Key: LDTUYTORBPKTNO-QRKUABHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-Ethoxymetopon is an opioid analgesic drug that has been extensively studied for its potential therapeutic uses. It was first synthesized in the 1970s and has since been the subject of numerous scientific investigations.

Mechanism Of Action

Like other opioids, 14-Ethoxymetopon works by binding to specific opioid receptors in the brain and spinal cord. This binding results in the activation of a series of biochemical pathways that ultimately lead to the inhibition of pain signals. It is believed that 14-Ethoxymetopon has a higher affinity for these receptors than other opioids, which may contribute to its increased potency.

Biochemical And Physiological Effects

In addition to its analgesic effects, 14-Ethoxymetopon has been shown to produce a range of other biochemical and physiological effects. These include sedation, respiratory depression, and the suppression of cough reflexes. It has also been found to produce a range of side effects, including nausea, vomiting, and constipation.

Advantages And Limitations For Lab Experiments

One of the main advantages of 14-Ethoxymetopon for lab experiments is its high potency. This means that smaller doses can be used, which can help to reduce costs and minimize the risk of side effects. However, its potency also means that it can be challenging to work with, and careful dosing and monitoring are required to ensure that it is used safely.

Future Directions

There are several potential future directions for research on 14-Ethoxymetopon. One area of interest is the development of novel formulations that can improve its pharmacokinetic properties and reduce the risk of side effects. Another area of interest is the investigation of its potential use in the treatment of other conditions, such as neuropathic pain and cancer-related pain. Finally, there is a need for further research into the long-term safety and efficacy of 14-Ethoxymetopon, particularly given its high potency and potential for abuse.
Conclusion
In conclusion, 14-Ethoxymetopon is a highly potent opioid analgesic that has been extensively studied for its potential therapeutic uses. Its synthesis method is relatively simple, and it has been shown to produce a range of biochemical and physiological effects. While it has several advantages for lab experiments, it also has limitations that must be carefully considered. There are several potential future directions for research on 14-Ethoxymetopon, and further studies are needed to fully understand its safety and efficacy.

Synthesis Methods

The synthesis of 14-Ethoxymetopon involves the condensation of northebaine with ethyl iodide. This reaction produces 14-Ethoxymetopon as the final product. The process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

14-Ethoxymetopon has been extensively studied for its potential therapeutic uses. It has been found to be a highly potent analgesic, with a potency that is several times greater than that of morphine. Studies have also shown that it has a longer duration of action than other opioid analgesics, making it a potentially useful drug for the treatment of chronic pain.

properties

CAS RN

131575-04-7

Product Name

14-Ethoxymetopon

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

(4R,4aS,7aR,12bR)-4a-ethoxy-9-hydroxy-3,7a-dimethyl-1,2,4,5,6,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C20H25NO4/c1-4-24-20-8-7-15(23)18(2)19(20)9-10-21(3)14(20)11-12-5-6-13(22)17(25-18)16(12)19/h5-6,14,22H,4,7-11H2,1-3H3/t14-,18+,19+,20-/m1/s1

InChI Key

LDTUYTORBPKTNO-QRKUABHPSA-N

Isomeric SMILES

CCO[C@@]12CCC(=O)[C@]3([C@@]14CCN([C@@H]2CC5=C4C(=C(C=C5)O)O3)C)C

SMILES

CCOC12CCC(=O)C3(C14CCN(C2CC5=C4C(=C(C=C5)O)O3)C)C

Canonical SMILES

CCOC12CCC(=O)C3(C14CCN(C2CC5=C4C(=C(C=C5)O)O3)C)C

Other CAS RN

131575-04-7

synonyms

14-ethoxymetopon

Origin of Product

United States

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